ethyl 2-[(2Z)-2-[(4-phenoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
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Description
Ethyl 2-[2-(4-phenoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is a chemical compound used in diverse scientific research. Its versatile properties make it valuable for studying various fields, including pharmaceuticals, materials science, and organic synthesis. The molecular formula is C24H21N3O6S2 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C24H21N3O6S2 . The average mass is 511.570 Da and the monoisotopic mass is 511.087189 Da .Scientific Research Applications
1. Chemical Properties and Reactions
- Ethyl (1,2-benzisothiazol-3-yl)cyanoacetate, a compound with structural similarities, demonstrates interesting chemical behavior, such as decomposing into different derivatives under certain conditions and showing resistance to oxidation in specific groups (Carrington et al., 1972).
2. Interaction with Polyphenols
- Research on 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), a structurally related compound, reveals how it interacts with polyphenols, leading to degradation and transformation into other compounds, which highlights the chemical versatility and reactivity of similar benzothiazole derivatives (Osman et al., 2006).
3. Potential Antimicrobial Activity
- Compounds with benzimidazole and benzothiazole moieties, similar to Ethyl 2-[2-(4-phenoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate, have been studied for their antimicrobial properties, indicating a potential application in combating microbial infections (Salahuddin et al., 2017).
4. Synthesis Methodologies
- Research into similar benzothiazole derivatives has led to the development of efficient synthesis methods, which could be applicable for producing Ethyl 2-[2-(4-phenoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate, enhancing its availability for various applications (Kalhor, 2015).
5. Pharmaceutical Applications
- Derivatives of benzothiazole, including those with similar structural elements, have been explored for their potential in pharmaceutical applications, such as anti-inflammatory and diuretic effects, suggesting possible medical uses of Ethyl 2-[2-(4-phenoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate (Lee et al., 1984).
6. Catalysis and Organic Synthesis
- Compounds containing benzothiazole structures have been used as catalysts and intermediates in organic synthesis, indicating a potential role for Ethyl 2-[2-(4-phenoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate in facilitating chemical reactions and producing novel compounds (Ghorbanloo & Alamooti, 2017).
Properties
IUPAC Name |
ethyl 2-[2-(4-phenoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O6S2/c1-2-32-22(28)15-27-20-13-12-19(35(25,30)31)14-21(20)34-24(27)26-23(29)16-8-10-18(11-9-16)33-17-6-4-3-5-7-17/h3-14H,2,15H2,1H3,(H2,25,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFGKFHOSJZTMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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